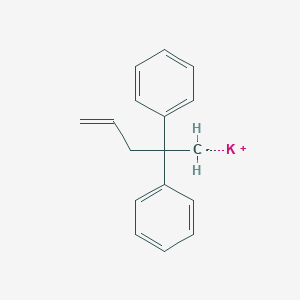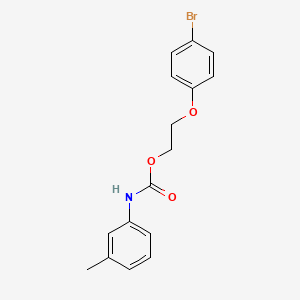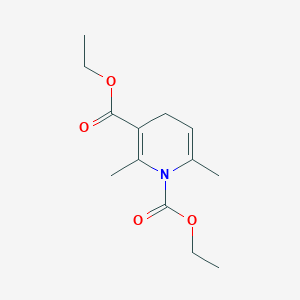
4-Dodecyl-1-methylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C18H32IN. This compound is characterized by a long dodecyl chain attached to a pyridinium ring, which is further methylated. It is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
4-Dodecyl-1-methylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 4-dodecylpyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Dodecyl-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide using appropriate halide salts.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Complexation: It can form complexes with various metal ions, which can be utilized in catalysis and material science
Scientific Research Applications
4-Dodecyl-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It has been studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its surfactant properties.
Industry: It is used in the formulation of detergents and emulsifiers
Mechanism of Action
The mechanism of action of 4-Dodecyl-1-methylpyridin-1-ium iodide primarily involves its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and leading to cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form complexes with metal ions can be exploited in catalysis and material science .
Comparison with Similar Compounds
4-Dodecyl-1-methylpyridin-1-ium iodide can be compared with other quaternary ammonium salts such as:
1-Methylpyridinium iodide: Lacks the long dodecyl chain, making it less effective as a surfactant.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium salt with a long alkyl chain, commonly used in similar applications but with different physical properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative, but with a different alkyl chain length and structure
These comparisons highlight the unique properties of this compound, particularly its long dodecyl chain, which enhances its surfactant and antimicrobial properties.
Properties
CAS No. |
62541-13-3 |
|---|---|
Molecular Formula |
C18H32IN |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-dodecyl-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C18H32N.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(2)17-15-18;/h14-17H,3-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XUTJLPAPTPFYIM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=[N+](C=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2,5-dibromo-3-[(4-oxoazetidin-2-yl)oxy]pentanoate](/img/structure/B14520280.png)



![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14520321.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)


![(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene](/img/structure/B14520341.png)
